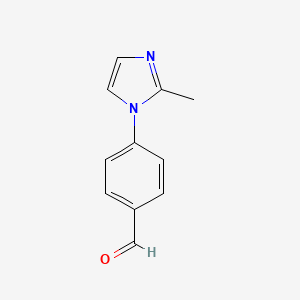

4-(2-metil-1H-imidazol-1-il)benzaldehído

Descripción general

Descripción

“4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” is a white to light brown solid . It is an imidazole derivative, which is a heterocyclic building block used in chemical synthesis . It could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .

Synthesis Analysis

The synthesis of “4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” involves several steps. One of the methods includes the use of di-acetoxyiodobenzene (DIAB) and potassium iodide (KI) which promotes iodination at the α-position and subsequently azidation at the same position generates the azide derivative . This is followed by intramolecular cyclization and further aromatization to produce the desired compound .

Molecular Structure Analysis

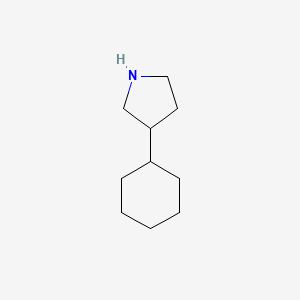

The molecular formula of “4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” is C11H10N2O . The InChI code is 1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 . The molecular weight is 186.21 g/mol . The structure of the molecule includes an imidazole ring, which is essentially planar .

Chemical Reactions Analysis

“4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” undergoes various chemical reactions. For instance, it can participate in a formal [4 + 1] cycloamination reaction to provide imidazole-4-carboxylic derivatives . It can also undergo a reaction with 4′-methylacetophenone through Claisen–Schmidt condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” include a molecular weight of 186.21 g/mol , a topological polar surface area of 34.9 Ų , and a XLogP3-AA value of 1.5 . It has a rotatable bond count of 2 and a complexity of 200 .

Aplicaciones Científicas De Investigación

4-(2-Metil-1H-imidazol-1-il)benzaldehído: Aplicaciones en Investigación Científica

Investigación Farmacéutica: Los derivados de imidazol, incluido el this compound, a menudo se exploran por sus posibles aplicaciones terapéuticas. Se pueden utilizar como andamiajes para desarrollar nuevos fármacos debido a sus versátiles propiedades farmacológicas. Por ejemplo, se pueden investigar para la actividad antitubercular contra Mycobacterium tuberculosis .

Estudios Antimicrobianos: Los compuestos con un anillo de imidazol han mostrado una actividad significativa contra varias cepas bacterianas como E. coli, S. aureus y B. subtillis. Los investigadores pueden estudiar el this compound por sus posibles propiedades antimicrobianas .

Química Sintética: Los derivados de imidazol son valiosos en química sintética para construir moléculas complejas. Este compuesto podría utilizarse en reacciones multicomponente bajo diferentes condiciones para sintetizar nuevas entidades químicas .

Mecanismo De Acción

Target of Action

Imidazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Imidazole derivatives are involved in a wide range of biochemical processes, including signal transduction, DNA synthesis, and energy metabolism .

Pharmacokinetics

The compound is a solid under normal conditions and is stored in an inert atmosphere at 2-8°C . These properties may influence its bioavailability.

Result of Action

Imidazole derivatives have been associated with a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Safety and Hazards

The safety and hazards associated with “4-(2-methyl-1H-imidazol-1-yl)benzaldehyde” include skin irritation (H315), eye irritation (H319), and specific target organ toxicity - single exposure (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-methylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYJGBSRSBDUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390220 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88427-96-7 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)

![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)

![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)